molecular formula C10H14ClN3O B1443311 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine CAS No. 1220029-70-8

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine

Cat. No. B1443311
M. Wt: 227.69 g/mol
InChI Key: KEDVNXVMWCFLCE-UHFFFAOYSA-N
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Patent
US08778951B2

Procedure details

A mixture of 2,6-dichloropyrazine (950 mg, 6.38 mmol), DMSO (14 ml), TEA (1.067 ml, 7.65 mmol) and (tetrahydro-2H-pyran-4-yl)methanamine (771 mg, 6.70 mmol) was stirred at 75° C. for 6 hours, and the reaction progress was followed by LCMS. The crude reaction mixture was cooled to ambient temperature, diluted with 300 ml of ethyl acetate, washed with 1M NaOH soln. (1×), water (1×), saturated salt soln. (1×), dried with sodium sulfate, filtered, and concentrated to constant mass, giving 1185 mg of titled compound as free base, used without further purification. LCMS (m/z): 228.0 (MH+), retention time=0.73 min.
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.067 mL
Type
reactant
Reaction Step One
Quantity
771 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.CS(C)=O.[O:13]1[CH2:18][CH2:17][CH:16]([CH2:19][NH2:20])[CH2:15][CH2:14]1>C(OCC)(=O)C>[Cl:8][C:4]1[N:3]=[C:2]([NH:20][CH2:19][CH:16]2[CH2:17][CH2:18][O:13][CH2:14][CH2:15]2)[CH:7]=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
14 mL
Type
reactant
Smiles
CS(=O)C
Name
TEA
Quantity
1.067 mL
Type
reactant
Smiles
Name
Quantity
771 mg
Type
reactant
Smiles
O1CCC(CC1)CN
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
WASH
Type
WASH
Details
washed with 1M NaOH soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(1×), dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to constant mass

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CN=CC(=N1)NCC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1185 mg
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.